Lysobactin
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Overview
Description
Katanosins belong to a group of antibiotics with potent antibacterial properties. Specifically, katanosin B is a cyclic depsipeptide derived from bacterial secondary metabolism. Its unique structure includes non-proteinogenic amino acids like 3-hydroxyleucine, 3-hydroxyasparagine, allothreonine, and 3-hydroxyphenylalanine .
Preparation Methods
Katanosin B can be isolated from the fermentation broth of microorganisms, such as Cytophaga or the Gram-negative bacterium Lysobacter sp. . chemical synthesis is also possible . The exact synthetic routes and reaction conditions are not widely documented, but further research may shed light on this aspect.
Chemical Reactions Analysis
Katanosin B inhibits bacterial cell wall biosynthesis by targeting transglycosylation and transpeptidation steps. Although the precise mechanism differs from that of vancomycin, it remains effective against problematic Gram-positive hospital pathogens like staphylococci and enterococci .
Scientific Research Applications
Researchers explore katanosin B’s applications in various fields:
Chemistry: Its unique structure and antibacterial properties make it an intriguing subject for chemical studies.
Biology: Investigating its impact on bacterial cell walls and potential interactions with other biomolecules.
Medicine: Exploring its therapeutic potential, especially against antibiotic-resistant strains.
Industry: Considering its use in drug development or as a lead compound for new antibiotics.
Mechanism of Action
Katanosin B’s precise molecular targets and pathways remain an active area of research. Its effects likely involve disrupting cell wall synthesis, leading to bacterial death.
Comparison with Similar Compounds
While katanosin B shares some features with other cyclic depsipeptides, its specific amino acid composition and antibacterial potency set it apart. Similar compounds include katanosin A (which differs at amino acid position 7, with valine instead of isoleucine) and related acylcyclodepsipeptides .
Properties
IUPAC Name |
2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMKBWMQSNKASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H97N15O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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